
1-Methylthymine
Descripción general
Descripción
1-Methylthymine is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a pyrimidine nucleobase with the chemical formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is characterized by the addition of a methyl group at the nitrogen atom in the 1-position of the thymine ring, which distinguishes it from its parent compound.
Métodos De Preparación
1-Methylthymine can be synthesized through various methods. One common synthetic route involves the methylation of thymine using iodomethane. The reaction typically occurs in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction can be summarized as follows:
Thymine+Iodomethane→this compound+Hydrogen Iodide
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a basis for potential scale-up processes.
Análisis De Reacciones Químicas
Oxidation
1-Methylthymine can undergo oxidation reactions, leading to the formation of oxo derivatives. The specific oxidizing agents and reaction conditions determine the final products.
Reduction
Reduction reactions of this compound can yield dihydro derivatives.
Substitution
Nucleophilic substitution reactions can occur at the methyl group of this compound, resulting in the formation of different derivatives. Common nucleophiles include ammonia.
Photodimerization
Ultraviolet irradiation of this compound in frozen aqueous solution results in photodimerization, yielding two photodimers . Methylation of these photodimers produces two dimethylthymine dimers, identified as cis-syn and trans-syn isomers .
Reactions with Silver Ions
This compound's interactions with silver ions (Ag+) have been explored, revealing self-pairing mediated by two and three Ag+ ions .
Gas Phase Structure of this compound Complexes with Silver Ions
Parent Ion/Da | Fragment Ion/Da | Neutral Loss/Da |
---|---|---|
Ag2(1MT-H)(1MT) | ||
495 | 355 | 140 (1MT) |
204 | 289 (Ag(1MT)(NCO)) | |
Ag3(1MT-H)2 | ||
601 | 504 | 97 (C5H7NO) |
452 | 149 (Ag(NCO)) | |
355 | 246 (Ag(1MT-H)) | |
323 | 278 (2 × (1MT-H)) | |
245 | 356 (Ag2(1MT)) | |
204 | 397 (Ag2(1MT-H)(NCO)) |
When this compound (1MT) complexes with silver ions, fragmentation patterns reveal the loss of neutral species such as 1MT and Ag coordinated with isocyanate (NCO) . The presence of fragments containing multiple silver ions suggests strong metal-metal interactions play a role in the complex's structure and binding .
Repair by AlkB Proteins
AlkB proteins, such as those found in Escherichia coli and humans, can repair lesions like 3-methylthymine (3-meT) in DNA and RNA through oxidative demethylation .
Aplicaciones Científicas De Investigación
1-Methylthymine has several applications in scientific research:
Biology: It serves as a model compound for studying DNA interactions and modifications.
Medicine: Research into its potential as a therapeutic agent or in drug design is ongoing.
Mecanismo De Acción
The mechanism of action of 1-Methylthymine involves its interaction with nucleic acids. The methyl group at the 1-position can influence the hydrogen bonding and base pairing properties of the compound. This can affect the stability and conformation of DNA structures, making it a valuable tool for studying DNA-protein interactions and the effects of methylation on genetic material .
Comparación Con Compuestos Similares
1-Methylthymine is similar to other methylated nucleobases, such as 1-methyluracil and 1-methylcytosine. its unique structure and properties make it distinct:
1-Methyluracil: Lacks the methyl group at the 5-position found in thymine and its derivatives.
1-Methylcytosine: Contains an amino group at the 4-position, which differentiates it from thymine derivatives.
These differences highlight the unique chemical and biological properties of this compound, making it a valuable compound for various research applications .
Actividad Biológica
1-Methylthymine (1-meT) is a modified nucleobase that has garnered interest due to its biological activity and implications in DNA repair mechanisms. This article explores the biological activity of this compound, focusing on its structural properties, repair mechanisms, and potential biological effects.
Structural Properties
This compound is an analog of thymine, one of the four nucleobases in DNA. The methyl group at the 1-position of the thymine ring alters its chemical behavior and interactions within nucleic acids. The presence of this methyl group can influence hydrogen bonding and base pairing, which are critical for DNA stability and function.
Repair Mechanisms
The biological activity of this compound is closely linked to its recognition and repair by specific enzymes. The AlkB family of proteins, particularly in Escherichia coli and human homologs (hABH2 and hABH3), plays a crucial role in the oxidative demethylation of alkylated bases, including this compound.
Enzymatic Repair
Research indicates that AlkB proteins can efficiently repair this compound lesions in DNA. For instance, studies show that AlkB can demethylate 3-methylthymine (3-meT) and 1-methylguanine (1-meG), which are structurally similar to 1-meT. The repair process requires ferrous iron and 2-oxoglutarate as cofactors, facilitating the removal of methyl groups from damaged bases .
Table 1: Enzymatic Activity on Methylated Bases
Enzyme | Substrate | Repair Efficiency |
---|---|---|
AlkB | 3-methylthymine | High |
hABH2 | 3-methylthymine | Moderate |
hABH3 | 3-methylthymine | Moderate |
AlkB | 1-methylguanine | High |
The relative efficiency of these enzymes varies, with AlkB demonstrating superior activity compared to its human counterparts. This suggests that while human homologs can repair these lesions, they may not be as efficient as the bacterial enzyme .
Biological Implications
The presence of this compound in DNA can lead to mutations if not repaired properly. Alkylating agents that introduce such modifications are known to be genotoxic, potentially leading to cancer if the lesions persist uncorrected. The ability of AlkB proteins to recognize and repair these lesions is critical for maintaining genomic stability .
Case Studies
A study involving the treatment of oligonucleotides with alkylating agents demonstrated that both 3-meT and 1-meG could be introduced into DNA sequences. Subsequent treatment with AlkB resulted in significant recovery of DNA functionality, highlighting the importance of these repair pathways in cellular contexts .
Another case study focused on the cytotoxic effects of compounds leading to methylation of nucleobases. In vitro assays showed that cells exposed to methylating agents exhibited increased levels of this compound, correlating with higher rates of apoptosis when repair mechanisms were inhibited .
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 1-Methylthymine derivatives for base-pairing studies?
- Methodological Answer : To synthesize this compound (1MT) derivatives, such as Pd(II) or Pt(II) complexes, reflux equimolar amounts of 1MT with metal precursors (e.g., [M(dmba)Cl₂], where dmba = 2-((dimethylamino)methyl)phenyl) in methanol under nitrogen. Characterize products using NMR (¹H/¹³C) for structural confirmation, HPLC (≥98% purity), and mass spectrometry for molecular weight validation. For electronic property analysis, use UV-Vis spectroscopy (methanol solutions at 10 mg/mL) and compare absorption maxima with theoretical predictions .
Q. What experimental techniques are essential for analyzing this compound’s electronic and vibrational spectra?
- Methodological Answer : Use polarized absorption spectroscopy to measure electronic transitions in crystalline or solution states (e.g., methanol). For vibrational spectra, employ Fourier-transform infrared (FTIR) spectroscopy focusing on carbonyl (C=O) and N-H stretching modes. Compare experimental results with density functional theory (DFT) calculations (e.g., B3LYP functional with 6-31G* basis set) to assign peaks and validate tautomeric forms. Reference spectral databases for pyrimidines to resolve ambiguities .
Q. How should researchers design experiments to study this compound’s radiation-induced radical formation?
- Methodological Answer : Irradiate N₂O-saturated aqueous solutions of 1MT with γ-rays (dose rate: ~1 kGy/h) at controlled temperatures (e.g., 10 K for trapping transient species). Analyze radical intermediates using electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) spectroscopy. Assign hyperfine coupling constants to identify species like CO₂•⁻ adducts. Cross-validate with computational models (e.g., CC2 or MRCI methods) to correlate experimental and theoretical spin densities .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in tautomer stabilization data for this compound-Pt(II) complexes?
- Methodological Answer : Apply multi-level computational frameworks:
- Geometry Optimization : Use DFT (e.g., B3LYP with def2-TZVP basis set) to optimize structures.
- Energy Calculations : Perform single-point coupled-cluster (CCSD(T)) or CBS-QB3 calculations to assess tautomer stability.
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM for methanol) and compare with experimental pKa values.
Discrepancies between theory and experiment (e.g., unexpected tautomer dominance) may arise from neglected dispersion forces or relativistic effects in metal-ligand bonding, necessitating advanced functionals like ωB97X-D .
Q. What strategies are effective for crystallographic analysis of this compound’s non-Watson-Crick base pairs?
- Methodological Answer : Co-crystallize 1MT with complementary bases (e.g., 9-methyladenine) in aqueous-organic solvent mixtures. Collect high-resolution X-ray diffraction data (λ = 0.710–1.541 Å) and solve structures using direct methods (e.g., SHELXT). Analyze hydrogen-bonding patterns (e.g., Hoogsteen vs. Watson-Crick) via Mercury software. For ambiguous electron density regions, employ quantum crystallography (QCr) to refine positions using DFT-derived restraints. Compare with historical datasets (e.g., Hoogsteen’s 1959 work) to contextualize structural deviations .
Q. How can researchers reconcile contradictions in oxidation potential measurements for this compound across studies?
- Methodological Answer : Systematically evaluate experimental conditions:
- Electrochemical Setup : Use cyclic voltammetry (CV) with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in buffered solutions (pH 7.4).
- Theoretical Validation : Compute one-electron oxidation potentials via DFT (e.g., B3LYP/6-311++G**) with implicit solvent correction.
Discrepancies may stem from solvent polarity, counterion effects, or reference electrode calibration. Cross-reference with literature using standardized protocols (e.g., IUPAC guidelines) .
Q. What methodologies are optimal for studying this compound’s "dark state" dynamics in UV photolysis?
- Methodological Answer : Use femtosecond transient absorption spectroscopy (λex = 260 nm) to track excited-state relaxation pathways. Analyze time-resolved data with global fitting to extract lifetime components (e.g., S₁ → T₁ intersystem crossing). Complement with ab initio surface-hopping simulations (e.g., CASSCF/NEVPT2) to map potential energy surfaces. Resolve conflicting interpretations (e.g., triplet vs. radical pathways) by isotopic labeling (²H/¹⁵N) and temperature-dependent studies .
Q. Methodological Best Practices
- Data Validation : Always cross-check experimental results (e.g., EPR hyperfine couplings) with at least two independent computational methods (DFT, CC2) .
- Reproducibility : Document synthesis protocols (molar ratios, reaction times) and characterization parameters (NMR solvent, HPLC gradients) in supplementary materials .
- Conflict Resolution : For contradictory findings, conduct meta-analyses of raw datasets (e.g., crystallographic CIF files) and apply Bayesian statistics to assess confidence intervals .
Propiedades
IUPAC Name |
1,5-dimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-8(2)6(10)7-5(4)9/h3H,1-2H3,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMIDMKPBOUSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194426 | |
Record name | 1-Methylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-72-9 | |
Record name | 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4160-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylthymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylthymine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44824 | |
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Record name | 1-Methylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-1,5-dimethyl-1,2-dihydropyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 1-METHYLTHYMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN6A9BRM5H | |
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Synthesis routes and methods
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